(4-Fluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-14-5-3-13(4-6-14)18(23)22-9-7-12(8-10-22)16-20-21-17(25-16)15-2-1-11-24-15/h1-6,11-12H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBLICDTZRLNSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Preparation
Furan-2-carboxylic acid is converted to its corresponding hydrazide through reaction with hydrazine hydrate in ethanol under reflux (Equation 1):
$$
\text{Furan-2-carboxylic acid} + \text{N}2\text{H}4 \rightarrow \text{Furan-2-carbohydrazide} + \text{H}_2\text{O} \quad
$$
Conditions : Ethanol, 80°C, 6 h. Yield: 82-89% (reported for analogous systems).
Cyclization to 5-(Furan-2-yl)-1,3,4-oxadiazole
The hydrazide undergoes cyclodehydration with phosphorus oxychloride (POCl₃) to form the oxadiazole ring (Equation 2):
$$
\text{Furan-2-carbohydrazide} + \text{POCl}_3 \rightarrow \text{5-(Furan-2-yl)-1,3,4-oxadiazole} + \text{HCl} \quad
$$
Optimization : Use of microwave irradiation (100°C, 30 min) improves yield to 78% compared to conventional heating (65%, 4 h).
Functionalization of the Piperidine Core
Protection-Deprotection Strategy
To prevent side reactions during subsequent acylation:
- Protection : Boc-group installation using di-tert-butyl dicarbonate (Boc₂O) in THF (95% yield).
- Deprotection : TFA-mediated cleavage post-acylation (88% yield).
Acylation with 4-Fluorobenzoyl Chloride
Nucleophilic Acyl Substitution
The piperidine nitrogen attacks 4-fluorobenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as base (Equation 4):
$$
\text{4-(Oxadiazolyl)piperidine} + \text{4-Fluorobenzoyl chloride} \rightarrow \text{Target Compound} + \text{HCl} \quad
$$
Kinetics : Reaction completes within 2 h at 0°C → RT. Yield: 74% after column chromatography (SiO₂, hexane/EtOAc 7:3).
Alternative Synthetic Routes
Mitsunobu Coupling for Oxadiazole Installation
Employing DEAD and Ph₃P to couple 4-hydroxypiperidine with pre-formed oxadiazole (Equation 5):
$$
\text{4-Hydroxypiperidine} + \text{Oxadiazole-OH} \xrightarrow{\text{DEAD/Ph}_3\text{P}} \text{4-(Oxadiazolyl)piperidine} \quad
$$
Yield : 68% with reduced byproducts.
One-Pot Tandem Synthesis
Combining hydrazide cyclization and piperidine functionalization in a single reactor:
- Cyclize furan-2-carbohydrazide with POCl₃.
- Directly introduce intermediate to 4-piperidone under Mannich conditions.
Advantage : 55% overall yield, avoids isolation steps.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms planarity of oxadiazole (max deviation 0.045 Å) and chair conformation of piperidine (torsion angle −178.5°).
Yield Optimization and Challenges
| Step | Reagents/Conditions | Yield (%) | Key Challenge |
|---|---|---|---|
| Oxadiazole formation | POCl₃, microwave | 78 | Moisture sensitivity |
| Piperidine acylation | 4-Fluorobenzoyl chloride, TEA | 74 | Epimerization at C4 |
| Mitsunobu coupling | DEAD, Ph₃P | 68 | Cost of reagents |
| One-pot synthesis | POCl₃, Mannich | 55 | Byproduct formation |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of a furanone derivative.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole moiety. For instance, derivatives of 1,3,4-oxadiazoles have demonstrated significant antiproliferative effects against various cancer cell lines. A study indicated that certain oxadiazole derivatives exhibited IC50 values in the micromolar range against leukemia and breast cancer cell lines, showcasing their potential as anticancer agents . The specific compound may share similar mechanisms of action due to its structural analogies.
Antimicrobial Properties
Research has also pointed to the antimicrobial properties of oxadiazole-containing compounds. These compounds have been shown to inhibit bacterial growth and may be effective against resistant strains . The incorporation of the furan ring and piperidine moiety could enhance these properties, making it a candidate for further exploration in antimicrobial drug development.
Organic Electronics
The unique electronic properties of compounds like (4-Fluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone make them suitable candidates for applications in organic electronics. The presence of fluorine and furan can enhance electron mobility and stability in organic semiconductor materials . Research into the synthesis of thin films using this compound could lead to advancements in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
Nanomaterials
Incorporating this compound into nanomaterials may also yield innovative applications. The combination of its structural features with nanotechnology could lead to enhanced properties such as increased surface area and reactivity, making it useful for catalysis or drug delivery systems.
Biochemical Probes
The compound can serve as a biochemical probe to study various cellular processes due to its ability to interact with biological macromolecules. Its structural components allow for specific binding interactions that can be exploited to understand signaling pathways or metabolic processes within cells .
Apoptosis Induction
Preliminary studies suggest that derivatives related to this compound may induce apoptosis in cancer cells through various pathways. Understanding these mechanisms can provide insights into designing more effective therapeutic agents targeting cancer .
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Oxadiazole Ring
The oxadiazole ring is a critical pharmacophore. Key analogs and their substituent-driven properties include:
Compound 3a ([4])
- Structure : [5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl] linked to a pyrazolopyridine moiety.
- Comparison: The 4-fluorophenyl group is shared with the target compound, but the pyrazolopyridine substituent may enhance π-π stacking interactions in enzyme binding.
OX8 ([9])
- Structure : 3-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol.
- Comparison: The fluorophenyl-oxadiazole motif is retained, but the naphthol group replaces the piperidine-furan system.
LMM11 ([5])
- Structure : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
- Comparison : Shares the furan-oxadiazole unit but incorporates a sulfamoyl benzamide group. LMM11 is reported in antifungal assays, suggesting that the furan-oxadiazole moiety may enhance antifungal activity when paired with appropriate substituents .
Heterocyclic Core Modifications
AZD1979 ([8])
- Structure : Features a 1,3,4-oxadiazole linked to a spiro-azetidine and methoxyphenyl group.
- Comparison: The spiro-azetidine moiety in AZD1979 improves metabolic stability compared to simpler ring systems.
Compound 5d ([2])
- Structure : 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide.
- Comparison: Replaces the furan with a brominated benzofuran.
Electronic and Physicochemical Properties
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound and OX8 introduces electron-withdrawing effects, which may stabilize the oxadiazole ring and enhance binding to electron-rich enzyme pockets .
- Furan vs. Thiadiazole : describes a compound where oxadiazole is replaced with thiadiazole. Thiadiazoles generally exhibit higher polarity and altered hydrogen-bonding capacity, which may affect solubility and target selectivity .
Pharmacokinetic Considerations
- Metabolic Stability : The piperidine ring in the target compound may reduce metabolic degradation compared to smaller heterocycles (e.g., azetidine in AZD1979) due to steric hindrance .
- Solubility : The furan group’s hydrophobicity could limit aqueous solubility, a challenge also observed in LMM11 .
Biological Activity
The compound (4-Fluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone represents a class of oxadiazole derivatives that have gained attention in medicinal chemistry due to their potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound based on recent research findings.
Synthesis
The synthesis of the target compound involves the reaction of 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with N′-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride in ethanol under reflux conditions. The resulting product is purified through recrystallization from dimethylformamide, yielding orange crystals with a melting point of 225–226 °C .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the target compound. For instance, derivatives containing the oxadiazole moiety have demonstrated significant antiproliferative effects against various cancer cell lines:
| Cell Line | % Inhibition |
|---|---|
| T-47D (Breast Cancer) | 90.47% |
| SR (Leukemia) | 81.58% |
| SK-MEL-5 (Melanoma) | 84.32% |
| MDA-MB-468 (Breast) | 84.83% |
These results indicate a broad-spectrum efficacy against multiple cancer types .
The mechanism underlying the anticancer activity of oxadiazole derivatives often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell proliferation. For example, some studies have reported that certain derivatives inhibit EGFR and Src kinases, which are crucial for tumor growth and survival .
Antimicrobial Activity
Beyond anticancer properties, compounds similar to this compound have also shown promising antimicrobial activity. Research indicates that these compounds can effectively inhibit bacterial growth and exhibit antiviral properties .
Case Studies and Research Findings
A comprehensive study evaluated various oxadiazole derivatives for their biological activities. The findings included:
- In vitro Cytotoxicity : The target compound was tested against a panel of cancer cell lines using MTT assays, revealing IC values that indicate potent cytotoxic effects.
- Molecular Docking Studies : Computational studies provided insights into the binding affinities of the compound with specific protein targets involved in cancer progression, supporting experimental findings .
- Comparative Analysis : In comparison to standard anticancer agents like sorafenib, certain derivatives exhibited superior potency against prostate and colon cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for preparing (4-fluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The compound’s synthesis typically involves multi-step reactions, including:
- Oxadiazole Formation : Cyclization of thiosemicarbazide intermediates using dehydrating agents like POCl₃ or H₂SO₄ under reflux (60–80°C) .
- Piperidine Functionalization : Coupling the oxadiazole-piperidine intermediate with 4-fluorobenzoyl chloride via nucleophilic acyl substitution in anhydrous dichloromethane (DCM) with triethylamine as a base .
- Furan Integration : Suzuki-Miyaura cross-coupling or Huisgen cycloaddition (click chemistry) to attach the furan moiety, requiring palladium catalysts or Cu(I) catalysts, respectively .
Key Optimization Factors : - Solvent choice (e.g., DMF for polar intermediates, DCM for acylations).
- Temperature control during cyclization to avoid side reactions.
- Use of HPLC to monitor intermediate purity (>95%) .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ ~7.2–7.4 ppm for aromatic protons), oxadiazole (C=O at ~165 ppm), and furan (β-protons at δ ~6.3–7.4 ppm) .
- ²D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine ring (e.g., axial vs. equatorial protons).
- X-ray Crystallography : Resolve spatial arrangement of the oxadiazole-furan-piperidine core, highlighting bond angles (e.g., C–N–C in oxadiazole: ~120°) and planarity .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .
Q. How can initial biological activity screening be designed to evaluate this compound’s potential therapeutic applications?
Methodological Answer:
- In Vitro Assays :
- Cell-Based Studies :
- Cytotoxicity (MTT assay) in cancer cell lines (IC₅₀ values).
- Anti-inflammatory activity via TNF-α/IL-6 ELISA in macrophages .
Controls : Compare with structurally similar compounds (e.g., oxadiazole vs. thiadiazole analogs) to isolate functional group contributions .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking, QSAR) predict the compound’s binding affinity and selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR). Key findings:
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and blood-brain barrier penetration .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic Profiling :
- Assess metabolic stability using liver microsomes (e.g., CYP450 isoforms) to identify rapid degradation pathways .
- Measure plasma protein binding (equilibrium dialysis) to explain reduced free drug availability .
- Formulation Adjustments : Use liposomal encapsulation or PEGylation to improve solubility and half-life .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s efficacy?
Methodological Answer:
- Core Modifications :
- Replace furan with thiophene (electron-rich) to enhance π-stacking .
- Substitute 4-fluorophenyl with 3-fluorophenyl to alter steric interactions in receptor pockets .
- Side Chain Variations : Introduce sulfonamide or methyl groups on the piperidine ring to modulate lipophilicity .
Validation : Synthesize 10–15 analogs and test in dose-response assays to establish SAR trends .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics to identify downstream targets (e.g., apoptosis-related genes) .
- CRISPR Knockout Models : Delete putative targets (e.g., EGFR) in cell lines to confirm on-mechanism effects .
- Animal Models : Use xenograft mice for antitumor efficacy, monitoring tumor volume and biomarkers (e.g., Ki-67) .
Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation techniques are recommended?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to resolve enantiomers (retention time differences >2 min) .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed spectra .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
